molecular formula C18H17F2N3O2S B2549900 N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396878-54-8

N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Cat. No.: B2549900
CAS No.: 1396878-54-8
M. Wt: 377.41
InChI Key: GJEYQDFUQUPUKE-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with fluorine atoms, a methoxybenzo[d]thiazolyl group, and an acetamide moiety, making it a complex molecule with diverse reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzyl Intermediate: The starting material, 2,6-difluorobenzyl chloride, undergoes nucleophilic substitution with a suitable amine to form the benzyl intermediate.

    Thiazole Ring Formation: The intermediate is then reacted with 4-methoxybenzo[d]thiazole-2-amine under specific conditions to form the thiazole ring.

    Acetamide Formation: Finally, the compound is treated with acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorobenzyl)-2-((4-methoxyphenyl)(methyl)amino)acetamide: Similar structure but lacks the thiazole ring.

    N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(ethyl)amino)acetamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is unique due to the presence of both the thiazole ring and the specific substitution pattern on the benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O2S/c1-23(18-22-17-14(25-2)7-4-8-15(17)26-18)10-16(24)21-9-11-12(19)5-3-6-13(11)20/h3-8H,9-10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEYQDFUQUPUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=C(C=CC=C1F)F)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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